Carbonate

Descripción general

Descripción

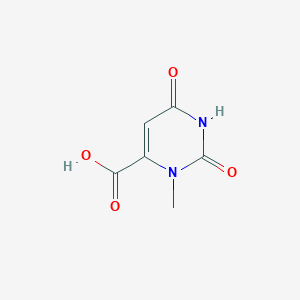

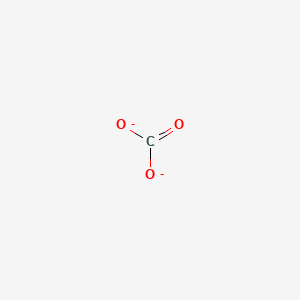

Carbonate Ion is a polyatomic ion with formula of CO3(2-).

Carbonate is a carbon oxoanion. It is a conjugate base of a hydrogencarbonate.

Aplicaciones Científicas De Investigación

Physical Chemistry Experimentation

Carbonates are utilized in scientific research type experiments in physical chemistry. A study demonstrated the use of metal oxides and their catalytic performance in the synthesis of dimethyl carbonate, providing comprehensive training across multiple chemistry disciplines (He De-hua, Shi Lei, & Ma Ying, 2006).

Biomineralisation and Biomimetic Chemistry

Calcium carbonate, a common biomineral, is extensively researched for understanding in vivo calcification processes and for synthetic applications. This research spans across studying crystal growth and mineral morphologies, contributing to biomimetic engineering (F. Meldrum, 2003).

Geological and Environmental Sciences

Stable isotopes of carbonates, like δ13C and δ18O, are crucial in paleoceanographic and terrestrial climate research. Advances in analytical techniques like IRMS have facilitated precise measurements, enhancing the understanding of climate records (S. Breitenbach & S. Bernasconi, 2011).

Biotechnology and Natural Systems

Microbial carbonate precipitation, a result of microbial activities, is a key player in natural systems, with applications in metal remediation, carbon sequestration, and construction restoration. This process mimics natural occurrences in various geological settings (Tingting Zhu & M. Dittrich, 2016).

Challenges in Low-Temperature CO2 Electrolysis

In the field of renewable chemical and fuel production, the formation of carbonate is a primary source of energy and carbon losses in low-temperature CO2 electrolysis. Addressing this issue is crucial for the viability of this technology (Joshua A. Rabinowitz & M. Kanan, 2020).

Ocean Acidification Studies

Satellite missions support scientific studies addressing ocean acidification by measuring various oceanic parameters. This data aids in understanding the inorganic carbon cycle, crucial for studying carbonate chemistry and its impact on marine ecosystems (J. Salisbury et al., 2015).

Propiedades

Número CAS |

3812-32-6 |

|---|---|

Nombre del producto |

Carbonate |

Fórmula molecular |

CO3(2−) CO3-2 |

Peso molecular |

60.009 g/mol |

Nombre IUPAC |

carbonate |

InChI |

InChI=1S/CH2O3/c2-1(3)4/h(H2,2,3,4)/p-2 |

Clave InChI |

BVKZGUZCCUSVTD-UHFFFAOYSA-L |

SMILES |

C(=O)([O-])[O-] |

SMILES canónico |

C(=O)([O-])[O-] |

Otros números CAS |

3812-32-6 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

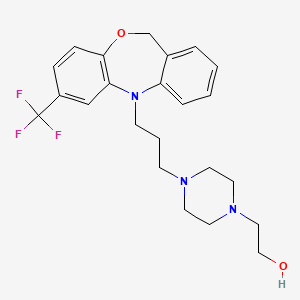

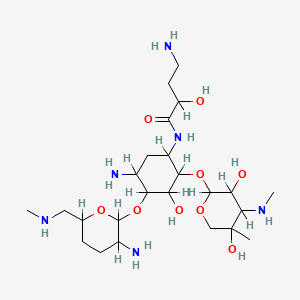

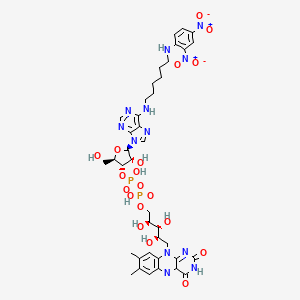

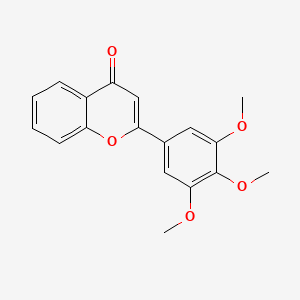

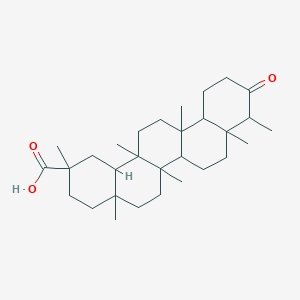

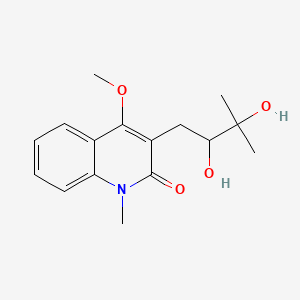

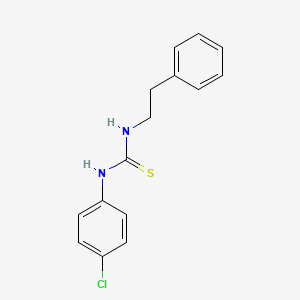

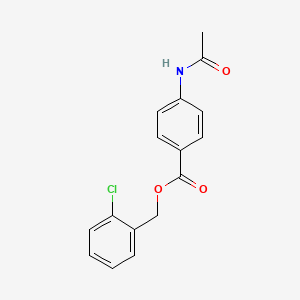

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dichlorophenyl)-2-[[4-(2-furanylmethyl)-5-(3-pyridinyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1196760.png)

![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methyl-4-pyridinecarboxamide](/img/structure/B1196761.png)